N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide
Description
This compound belongs to the class of triazinoindole-based thiourea hybrids, characterized by a 5H-[1,2,4]triazino[5,6-b]indole core linked to an acetamide group via a sulfur atom. The unique substitution at the acetamide nitrogen (1-cyanocyclohexyl) distinguishes it from other derivatives in this family.
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6OS/c19-11-18(8-4-1-5-9-18)22-14(25)10-26-17-21-16-15(23-24-17)12-6-2-3-7-13(12)20-16/h2-3,6-7H,1,4-5,8-10H2,(H,22,25)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLIYBRZEVEXFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazinoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazinoindole ring.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol reagents.
Attachment of the Cyanocyclohexyl Group: This step involves the reaction of the intermediate with cyanocyclohexyl derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key structural differences :
*Estimated based on molecular formula (C₂₀H₂₁N₅OS).
Antidepressant Potential
- Target Compound: Predicted activity via serotonin/norepinephrine reuptake inhibition, inferred from QSAR studies of triazinoindole derivatives .
- N-(Substituted phenyl)acetamides: N-(2-Nitrophenyl) derivative showed moderate activity (TST model, 35% reduction in immobility vs. 50% for imipramine) . N-(4-Chlorophenyl) analog exhibited weaker efficacy, suggesting electron-withdrawing groups (e.g., NO₂) enhance blood-brain barrier penetration .
- Chain Length Impact : Propionamide analogs (3-carbon acyl chain) demonstrated reduced activity compared to acetamides (2-carbon), highlighting the target compound’s structural optimization .
Antimicrobial Activity
- N-(4-Phenoxyphenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (): Active against S. aureus (MIC = 12.5 µg/mL) due to enhanced lipophilicity from the phenoxy group .
- Target Compound: The cyanocyclohexyl group may improve membrane permeability, but specific antimicrobial data are lacking.
Physicochemical Properties
Structure-Activity Relationship (SAR) Insights
Electron-Withdrawing Groups: Nitro (NO₂) or bromo (Br) substituents on the phenyl ring enhance binding to serotonin transporters but reduce solubility .
Alkyl vs. Aryl Substitutions: Cyclohexyl (target) vs. The cyano (CN) group may engage in hydrogen bonding with biological targets, a feature absent in halogenated analogs.
Triazinoindole Modifications: Bromination at position 8 () enhances antibacterial activity but may introduce toxicity concerns.
Biological Activity
N-(1-cyanocyclohexyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound based on current literature.
- Molecular Formula : C17H19N5OS
- Molecular Weight : 341.43 g/mol
- CAS Number : Not specified in the search results.
The compound features a triazinoindole moiety, which has been associated with various biological activities including:
- Anticancer properties
- Antimicrobial effects
- Anti-inflammatory activities
These effects are often attributed to the modulation of cellular pathways and interactions with specific protein targets.
Anticancer Activity
Recent studies indicate that compounds related to the triazino[5,6-b]indole structure exhibit significant anticancer potential. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), HT-29 (colon cancer).
- IC50 Values : Some derivatives showed IC50 values as low as 0.34 μM against MCF-7 cells, indicating potent antiproliferative activity. Mechanistic studies revealed that these compounds can induce apoptosis and arrest cell cycle progression at the G2/M phase .
Antimicrobial Activity
The triazinoindole derivatives have also shown promise as antimicrobial agents:
- Tested Microorganisms : Various fungal strains including Aspergillus niger and Alternaria alternata.
- Methodology : Compounds were tested using the diffusion method with Fluconazole as a standard control.
- Results : The compounds exhibited significant inhibition zones compared to controls, suggesting effective antifungal properties .
Study 1: Synthesis and Evaluation
A study synthesized several derivatives of triazinoindoles and evaluated their biological activities. The findings indicated that compounds with specific substitutions on the indole ring enhanced anticancer activity significantly. The study emphasized the importance of structural modifications in optimizing biological efficacy .
Study 2: Mechanistic Insights
Another research focused on understanding the mechanism behind the anticancer activity of triazinoindole derivatives. It was found that these compounds disrupt tubulin polymerization, similar to colchicine, leading to cell cycle arrest and apoptosis in cancer cells .
Summary Table of Biological Activities
| Activity Type | Target Cells/Organisms | IC50/Effectiveness | Mechanism of Action |
|---|---|---|---|
| Anticancer | HeLa, MCF-7, HT-29 | 0.34 μM (MCF-7) | Induces apoptosis; arrests cell cycle |
| Antimicrobial | Aspergillus niger, Alternaria alternata | Significant inhibition zones | Disrupts microbial growth |
| Anti-inflammatory | Various in vitro models | Not specified | Modulation of inflammatory pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
